4-hexoxy-N'-hydroxybenzenecarboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

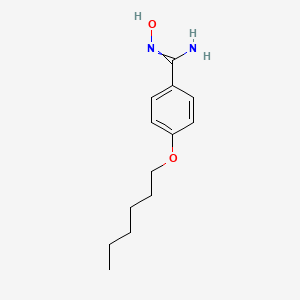

Structure

3D Structure

Propriétés

Numéro CAS |

80641-18-5 |

|---|---|

Formule moléculaire |

C13H20N2O2 |

Poids moléculaire |

236.31 g/mol |

Nom IUPAC |

4-hexoxy-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(14)15-16/h6-9,16H,2-5,10H2,1H3,(H2,14,15) |

Clé InChI |

FQNPEJUAXSAVMQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCOC1=CC=C(C=C1)C(=NO)N |

Origine du produit |

United States |

Synthetic Methodologies for 4 Hexoxy N Hydroxybenzenecarboximidamide and Analogues

Established Synthetic Pathways for N'-Hydroxybenzenecarboximidamides

The foundational methods for creating N'-hydroxybenzenecarboximidamides have been well-documented, providing reliable, albeit sometimes inefficient, routes to these compounds.

A common and established method for the synthesis of N'-hydroxypyridinecarboximidamides, analogues of the benzene (B151609) series, involves a multi-step procedure starting from a nitrile. scispace.com This pathway is a cornerstone in the synthesis of this class of compounds.

The typical three-step procedure is as follows:

Formation of the N'-hydroxycarboximidamide: The synthesis begins with the reaction of a starting nitrile (e.g., pyridinecarbonitrile) with hydroxylamine. This reaction forms the corresponding N'-hydroxypyridinecarboximidamide. scispace.com For the synthesis of 4-hexoxy-N'-hydroxybenzenecarboximidamide, the analogous starting material would be 4-hexoxybenzonitrile.

Conversion to Hydroximoyl Chloride: The N'-hydroxycarboximidamide is then converted into a hydroximoyl chloride derivative. This is typically achieved by reacting the product from the first step with a chlorinating agent in an acidic medium, such as using sodium nitrite (B80452) in hydrochloric acid. scispace.com

Final Amine Reaction: The resulting hydroximoyl chloride is then reacted with a desired amine to yield the final N-substituted N'-hydroxycarboximidamide. scispace.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and energy consumption. Key parameters that are typically adjusted include temperature, solvent, catalyst, and reagent stoichiometry. researchgate.netscielo.br

For instance, in related amide synthesis, increasing the reaction temperature from ambient conditions to 80°C has been shown to significantly improve product yield. researchgate.net Similarly, the choice of solvent can have a profound impact; studies on oxidative coupling reactions have shown that acetonitrile (B52724) can provide a better balance between substrate conversion and reaction selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.br

The optimization process often involves a systematic study of various parameters, as illustrated in the table below, which summarizes typical variables adjusted during methods development for amide synthesis.

| Parameter | Variable | Observation/Outcome | Reference |

|---|---|---|---|

| Temperature | Lower vs. Higher Temperature | Can significantly increase or decrease reaction yield. | researchgate.netresearchgate.net |

| Solvent | Different organic solvents (e.g., benzene, acetonitrile) | Affects conversion rate and selectivity. | scielo.br |

| Catalyst | Type and amount (e.g., CuBr, BiCl3) | Crucial for reaction efficiency; optimal loading is key. | researchgate.netnih.gov |

| Reagents | Stoichiometry of oxidants or coupling agents | Affects conversion and formation of byproducts. | scielo.br |

| Time | Reaction duration (e.g., 4h vs. 20h) | Shorter times can be achieved without loss of yield, reducing energy use. | scielo.br |

Advanced approaches like Bayesian optimization guided by machine learning models are also being explored to more efficiently identify optimal reaction conditions, saving time and resources compared to traditional experimental screening. nih.gov

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for amide and imidamide bond formation.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov Key principles include waste prevention, maximizing atom economy, and using catalysis over stoichiometric reagents. wjpmr.comnih.gov

In the context of synthesizing compounds like this compound, green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govnih.gov Methods for direct amide synthesis from carboxylic acids and amines have been developed using microwave reactors, often under solvent-free conditions. nih.gov

Solvent-Free Reactions: Eliminating organic solvents reduces waste and environmental impact. Solvent-free, catalytic methods for amide bond formation represent a significant advance in green chemistry. nih.gov

Use of Renewable Feedstocks: Research is exploring the synthesis of key chemical precursors, such as 4-hydroxybenzoic acid, from renewable feedstocks through biocatalysis, offering a sustainable alternative to petroleum-based starting materials. researchgate.net

A major focus of modern synthetic chemistry is the replacement of stoichiometric activating agents (like carbodiimides or acyl chlorides) with catalytic methods. catalyticamidation.info Catalytic reactions generate far less waste, as the catalyst is used in small amounts and can be recycled. researchgate.net The only stoichiometric byproduct in a direct amidation is water, representing a highly atom-economical process. catalyticamidation.info

Various catalytic systems have been developed for amide bond formation:

Transition Metal Catalysts: A wide range of transition metals, including ruthenium, rhodium, iron, copper, and palladium, have been used to catalyze amide synthesis from diverse starting materials like alcohols, aldehydes, and nitriles. researchgate.net

Lewis Acid Catalysts: Water- and base-tolerant heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb2O5), have shown high activity for the direct amidation of carboxylic acids with amines. researchgate.net These catalysts are often reusable, adding to their sustainability. researchgate.net

Boronic Acids: Simple boronic acids have been reported as effective catalysts for direct amidation reactions, working by activating the carboxylic acid. ucl.ac.uk

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Transition Metals | Ru, Rh, Fe, Cu, Pd, Ir, Zr | High activity, versatile for various starting materials. | researchgate.net |

| Lewis Acids | Nb2O5, Sc(OTf)3, Fe-montmorillonite | Often heterogeneous, reusable, and tolerant to water/bases. | researchgate.net |

| Organocatalysts | Boronic acids | Metal-free, efficient for direct amidation. | ucl.ac.uk |

| Cerium Catalysts | Ceric Ammonium Nitrate (CAN) | Effective in minute quantities for microwave-assisted synthesis. | nih.gov |

Derivatization Strategies for Structural Modification

Derivatization is the process of chemically modifying a compound to produce new ones with different properties. For this compound, structural modifications can be targeted at several positions to create a library of analogues.

Key derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atoms of the imidamide group are prime targets for substitution. As demonstrated in the synthesis of related pyridinecarboximidamides, the hydroximoyl chloride intermediate can be reacted with various primary or secondary amines to introduce different alkyl or dialkyl groups. scispace.comresearchgate.net This allows for systematic variation of the substituents on the nitrogen atom.

Modification of the Alkoxy Chain: The hexoxy group can be varied. A common strategy would involve starting with a 4-hydroxybenzonitrile (B152051) precursor, converting it to 4-hydroxy-N'-hydroxybenzenecarboximidamide, and then performing a Williamson ether synthesis with a range of different alkyl halides (e.g., ethyl bromide, octyl bromide) to generate analogues with different alkoxy chain lengths.

Substitution on the Benzene Ring: The benzene ring itself can be modified through electrophilic aromatic substitution reactions to introduce additional functional groups, although this may require protecting the existing functional groups.

These strategies enable the systematic exploration of the structure-activity relationship of this class of compounds by creating diverse sets of derivatives. researchgate.net

Introduction of Aromatic and Aliphatic Substituents

The preparation of substituted analogues of N'-hydroxybenzenecarboximidamide relies on established organic chemistry reactions to modify the starting materials, primarily substituted benzonitriles. The strategies for introducing aliphatic and aromatic groups are distinct and are typically completed before the conversion of the nitrile group to the amidoxime (B1450833).

Aliphatic Substituents: The "4-hexoxy" group of the target compound is a prime example of an aliphatic ether substituent. A common and effective method for introducing such a group is the Williamson ether synthesis. This reaction would typically involve a 4-hydroxybenzonitrile as the starting material, which is deprotonated with a suitable base to form a phenoxide. This phenoxide ion then acts as a nucleophile, attacking an alkyl halide, such as 1-bromohexane, to form the desired 4-hexoxybenzonitrile precursor.

Other aliphatic groups can be introduced at different positions. For instance, alkyl chains can be added to the nitrogen atoms of the amidoxime group itself, although this is a less common modification for this specific compound. nih.gov

Aromatic Substituents: The introduction of additional aromatic rings or substituted phenyl groups onto the core benzene structure is generally achieved through electrophilic aromatic substitution reactions. The Friedel-Crafts acylation and alkylation are powerful methods for forming new carbon-carbon bonds with the aromatic ring.

Friedel-Crafts Acylation: This reaction involves treating the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces a ketone, which can then be reduced to an alkyl group if desired.

Friedel-Crafts Alkylation: This method attaches an alkyl group directly to the aromatic ring using an alkyl halide and a Lewis acid catalyst.

The choice of when to perform these substitutions is critical, as the existing groups on the ring will direct the position of the new substituent.

| Substitution Type | Method | Typical Reagents | Precursor Molecule | Resulting Substituent |

| Aliphatic (Alkoxy) | Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., 1-bromohexane) | 4-Hydroxybenzonitrile | -O-(CH₂)₅CH₃ |

| Aromatic (Acyl) | Friedel-Crafts Acylation | Acyl Chloride (R-COCl), AlCl₃ | Benzonitrile | -CO-R |

| Aromatic (Alkyl) | Friedel-Crafts Alkylation | Alkyl Chloride (R-Cl), AlCl₃ | Benzonitrile | -R |

Stereochemical Considerations in Analogue Preparation

The primary stereochemical feature of this compound and its analogues is the potential for geometric isomerism around the C=N double bond. studymind.co.uk This results in the formation of E (entgegen) and Z (zusammen) isomers.

The relative orientation of the -NH₂ and -OH groups attached to the C=N bond defines the isomer. Theoretical and experimental studies on related benzamidoximes have shown that the Z-isomer is generally the most energetically stable and, therefore, the dominant form. nih.gov However, the synthesis of amidoximes can sometimes yield a mixture of both E and Z isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as temperature and pH. researchgate.netrsc.org The interconversion between isomers can be catalyzed by acids or occur thermally. rsc.org For the preparation of a specific, pure isomer for research purposes, these factors must be carefully controlled, and subsequent purification steps may be required to separate the geometric isomers. researchgate.net

| Isomer | Description | Relative Stability |

| Z-isomer | The -NH₂ and -OH groups are on the same side of the C=N double bond. | Generally the more stable and dominant form. nih.gov |

| E-isomer | The -NH₂ and -OH groups are on opposite sides of the C=N double bond. | Generally the less stable form. |

Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is essential for the accurate characterization and study of research-grade compounds like this compound. A multi-step purification strategy is typically employed following synthesis. moravek.com

Initial Workup and Extraction: After the reaction is complete, the crude product is often isolated from the reaction mixture through an aqueous workup and extraction. nih.gov The mixture is typically partitioned between water and an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. mdpi.com The product, being primarily organic, dissolves in the organic layer, which is then separated. This process removes water-soluble reagents and byproducts.

Column Chromatography: Column chromatography is the most common and effective method for purifying amidoxime derivatives from closely related impurities. moravek.comresearchgate.net In this technique, the crude product is passed through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. nih.govnih.gov A solvent system, or mobile phase (e.g., a mixture of hexanes and ethyl acetate), is used to elute the compounds from the column. nih.govresearchgate.net Separation occurs based on the differential adsorption of the components to the silica gel; less polar compounds typically elute faster, while more polar compounds are retained longer. This allows for the isolation of the desired compound in a highly purified form. nih.gov

Recrystallization: For solid compounds, recrystallization is often used as a final purification step to achieve research-grade purity. The purified solid from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. google.com The resulting crystals are then filtered, washed with a small amount of cold solvent, and dried, yielding a product with very high purity.

| Technique | Principle of Separation | Typical Application in Synthesis |

| Solvent Extraction | Differential solubility of the compound between two immiscible liquid phases (e.g., aqueous and organic). | Initial removal of water-soluble impurities and reagents from the crude reaction mixture. mdpi.comnih.gov |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. nih.gov | Primary purification method to separate the target compound from byproducts and unreacted starting materials. nih.govgoogle.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step for solid compounds to obtain high-purity crystalline material. google.com |

Advanced Spectroscopic and Structural Elucidation of 4 Hexoxy N Hydroxybenzenecarboximidamide

X-ray Crystallography for Solid-State Structural Determination3.4.1. Crystal Growth and Characterization3.4.2. Conformational Analysis in Crystalline State

To generate a scientifically accurate article on the X-ray crystallography of 4-hexoxy-N'-hydroxybenzenecarboximidamide, primary research involving the synthesis of the compound, successful growth of single crystals, and subsequent analysis using X-ray diffraction techniques would be required. Such research would yield the necessary data, including unit cell parameters, space group, bond lengths, bond angles, and torsion angles, which are essential for a thorough discussion of its solid-state structure.

General Methodologies for Analogous Compounds

While specific data for the target compound is unavailable, general methodologies for the crystal growth and analysis of similar organic molecules, such as amidoxime (B1450833) derivatives, can be referenced.

Crystal Growth: The cultivation of single crystals suitable for X-ray diffraction often involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial and is typically determined through solubility screening of the compound in various organic solvents. For analogous amidoxime derivatives, solvents like ethanol, methanol, or mixtures including ethyl acetate (B1210297) and hexane (B92381) have been utilized for crystallization.

Characterization and Conformational Analysis: Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer. The resulting data provides precise atomic coordinates within the crystal lattice. This information allows for a detailed conformational analysis, revealing the three-dimensional arrangement of the molecule in the solid state. Key parameters such as the planarity of the benzene (B151609) ring, the orientation of the hexoxy tail, and the geometry of the N'-hydroxycarboximidamide group, including intramolecular hydrogen bonding, would be elucidated. The analysis would also detail intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Without experimental data, any discussion on the specific solid-state conformation of this compound would be purely speculative.

Computational and Theoretical Investigations of 4 Hexoxy N Hydroxybenzenecarboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. By using functionals that relate the electron density to the energy of the system, DFT can accurately predict molecular geometries and electronic properties. For 4-hexoxy-N'-hydroxybenzenecarboximidamide, DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to determine its optimized geometry and electronic characteristics. researchgate.netnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability. mdpi.com Other calculated properties, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a comprehensive picture of the molecule's electronic behavior. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netuni-muenchen.de For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the N'-hydroxycarboximidamide group, indicating sites susceptible to electrophilic attack, while the hexoxy chain would exhibit a more neutral potential. ias.ac.in

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical stability and reactivity. mdpi.com |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Measure of resistance to change in electron distribution. |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. researchgate.net Theoretical vibrational frequencies for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data. nih.gov

For this compound, DFT calculations would predict the characteristic vibrational modes, such as the O-H and N-H stretches of the hydroxyimidamide group, the C=N double bond stretch, the aromatic C-C stretching vibrations, and the C-O-C stretching of the hexoxy ether linkage. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing another layer of data for structural confirmation. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H | Stretching | 3600 - 3500 |

| N-H | Stretching | 3450 - 3350 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2950 - 2850 |

| C=N | Stretching | 1680 - 1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (ether) | Asymmetric Stretching | 1260 - 1200 |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are better suited for studying the conformational flexibility and dynamic behavior of larger molecules, particularly those with flexible chains like the hexoxy group.

The hexoxy group of this compound can adopt numerous conformations due to the rotation around its single bonds. Conformational analysis using molecular mechanics (MM) is an efficient method to explore the potential energy surface and identify low-energy, stable conformers. MM methods use classical force fields to calculate the energy of a molecule as a function of its geometry.

A systematic search of the torsional angles along the hexoxy chain (C-C and C-O bonds) would reveal the most stable arrangements. It is expected that staggered conformations, particularly the anti-periplanar arrangements, would be energetically favored over eclipsed or gauche conformations to minimize steric hindrance. youtube.com The orientation of the hexoxy group relative to the benzene (B151609) ring is also a key factor, with planar (trans) and perpendicular (gauche) arrangements being the primary conformers to consider. researchgate.net

| Torsional Angle (C-C-C-C) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 180° | Anti (Staggered) | 0.0 (most stable) |

| 60° | Gauche (Staggered) | +0.9 |

| 0° | Syn (Eclipsed) | +5.0 (least stable) |

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility, conformational changes, and interactions with its environment (e.g., a solvent). researchgate.netmpg.de In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. sid.ir

For this compound, an MD simulation in a solvent like water would reveal the dynamic nature of the hexoxy chain, which would likely explore multiple conformations over time. Analysis of the trajectory can quantify the flexibility of different parts of the molecule through metrics like the Root Mean Square Fluctuation (RMSF) of atomic positions. The simulation would also show how the polar N'-hydroxybenzenecarboximidamide group interacts with water molecules through hydrogen bonding, while the nonpolar hexoxy tail would be subject to hydrophobic effects.

In Silico Prediction of Interaction Profiles

Computational methods are extensively used in drug discovery to predict how a molecule might interact with biological targets, a process known as in silico profiling. nih.gov Amidoxime-containing compounds, in particular, have been studied for their biological activities and their role as prodrugs for amidines. nih.govnih.govmdpi.com

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to the active site of a protein. A docking study of this compound against a relevant biological target would involve generating multiple binding poses and scoring them based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. plos.org The results could suggest a potential mechanism of action or identify key residues involved in binding.

Following docking, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to refine the binding free energy prediction. plos.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can estimate the pharmacokinetic and toxicological properties of the compound, helping to assess its drug-likeness. sid.ir

| Parameter | Predicted Outcome |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | O-H and N-H of the hydroxyimidamide group with backbone carbonyls of hinge region residues. |

| Key Hydrophobic Interactions | Hexoxy chain and benzene ring with hydrophobic pocket residues (e.g., Val, Leu, Ile). |

| Predicted ADMET Property | Good oral bioavailability; potential for CYP450 metabolism. |

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is a computational technique used to identify new molecules with potential biological activity based on the structures of known active compounds. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. Methodologies under this umbrella include similarity searching, pharmacophore modeling, and machine learning approaches, all of which rely on the principle that structurally similar molecules are likely to have similar biological activities. No published studies were found that applied these LBVS methodologies specifically to screen for or identify compounds related to this compound.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the known 3D structure of a biological target, such as a protein or enzyme, to design and optimize potential drug candidates. This process often involves molecular docking to predict the binding mode and affinity of a ligand to its target. The aim is to design molecules that fit precisely into the target's binding site, leading to high efficacy and selectivity. There is currently no available research detailing the application of SBDD principles to this compound, as this would require knowledge of its specific biological target and the corresponding structural information.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized molecules. While QSAR studies have been conducted on various classes of chemical compounds, including some carboxamide and benzimidazole derivatives, no specific QSAR models have been developed or published for this compound or closely related imidamide derivatives.

Development of Predictive Models

The development of a predictive QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that encode their structural features, selecting the most relevant descriptors, and using statistical methods to build the model. The goal is to create a robust model that can accurately forecast the activity of novel compounds. The absence of a dedicated dataset for this compound and its analogues prevents the development of such predictive models.

Validation of QSAR Models

For a QSAR model to be considered reliable, it must undergo rigorous validation. This process involves both internal validation (e.g., cross-validation) to test the model's internal consistency and external validation using an independent set of compounds to assess its predictive power for new data. Without the initial development of QSAR models for this compound, no information on their validation is available.

Exploration of Biological Interactions and Mechanistic Research on N Hydroxybenzenecarboximidamide Scaffolds

Enzyme Target Identification and Inhibition Studies

The N'-hydroxybenzenecarboximidamide scaffold is a versatile pharmacophore that has been investigated for its interaction with various enzymes. While specific targets for the 4-hexoxy derivative are not defined, related compounds have shown activity. For instance, amidoxime-containing compounds can be oxidized by cytochrome P450 enzymes, leading to the release of nitric oxide, which has numerous physiological roles.

Investigation of Enzyme Binding Affinity

Detailed binding affinity studies for 4-hexoxy-N'-hydroxybenzenecarboximidamide are not available. However, research on other benzamidoxime (B57231) derivatives highlights their potential as enzyme ligands. For example, certain benzamidoxime derivatives have been identified as ligands for Programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. The binding affinity for these compounds can be influenced by factors such as pH.

Below is a representative data table for the binding affinity of a related benzamidoxime derivative, VIS1201, to PD-L1, demonstrating pH-dependent potency.

| Compound | pH | Dissociation Constant (Kd) (μM) |

| VIS1201 | 6.2 | 45.2 ± 10.6 |

| VIS1201 | 7.2 | >100 |

This table illustrates the binding affinity of a benzamidoxime derivative to PD-L1, showcasing a higher affinity at a slightly acidic pH, which is characteristic of some tumor microenvironments.

Kinetic Studies of Enzyme-Inhibitor Interactions

Specific kinetic studies detailing the enzyme-inhibitor interactions of this compound are not currently published. Such studies would be crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and to quantify the inhibitory potency (e.g., Kᵢ values).

Receptor Ligand Binding and Modulation Studies

The N'-hydroxybenzenecarboximidamide scaffold and its bioisosteres, such as benzamides, have been explored for their ability to bind to and modulate various receptors.

Characterization of Receptor Selectivity

While the receptor selectivity profile for this compound has not been characterized, studies on structurally similar compounds can provide insights. For example, benzamide (B126) derivatives have been developed as selective agonists for the 5-HT₄ receptor. The selectivity of these compounds is often determined by radioligand binding assays against a panel of different receptors.

A hypothetical selectivity profile might look like the following table, which is often used to present such data:

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| Receptor A | 15 |

| Receptor B | 250 |

| Receptor C | >1000 |

| Receptor D | 800 |

This representative table demonstrates how receptor selectivity is typically displayed, showing high affinity for a primary target (Receptor A) and significantly lower affinity for other receptors.

Allosteric Modulation Investigations

There is no specific information available regarding allosteric modulation by this compound. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the endogenous ligand. Investigating such properties would require specific functional assays.

Protein-Ligand Interaction Analysis

Detailed protein-ligand interaction analysis for this compound is not available. This type of analysis, often performed using techniques like X-ray crystallography or computational molecular docking, would provide a three-dimensional view of how the compound binds to its protein target. These studies are essential for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and selectivity. Such insights are critical for the rational design and optimization of more potent and selective drug candidates.

Biophysical Techniques for Binding Analysis

The interaction between a compound and its biological target is fundamental to its mechanism of action. Biophysical techniques are crucial for quantifying these interactions. Methods such as fluorescence quenching, circular dichroism (CD), and Fourier transform infrared (FT-IR) spectroscopy are employed to study the binding of compounds to proteins like Human Serum Albumin (HSA), which is critical for understanding their pharmacokinetic profiles. nih.gov

For instance, fluorescence quenching experiments can determine if a compound binds to a protein and can reveal the nature of the quenching mechanism (static or dynamic). nih.gov Synchronous fluorescence spectroscopy can further probe the microenvironment around specific amino acid residues, such as tryptophan and tyrosine, to detect conformational changes in the protein upon compound binding. nih.gov While specific data for this compound is not detailed in the provided results, the principles of these techniques are broadly applied to study the binding of small molecules, including those with similar structural motifs. nih.gov

Structural Biology of Compound-Target Complexes (e.g., Co-crystallization)

Understanding the three-dimensional arrangement of a compound within the active site of its target protein is paramount for rational drug design. X-ray crystallography of co-crystallized protein-ligand complexes provides atomic-level detail of these interactions. For the broader class of amidoxime-based inhibitors, a key target is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism and immune tolerance. frontiersin.orgnih.govnih.gov

Structural studies and molecular modeling reveal that inhibitors based on the N'-hydroxybenzenecarboximidamide scaffold, such as Epacadostat, interact directly with the heme iron in the IDO1 active site. nih.gov Key interactions often involve the chelation of the heme iron by oxygen or nitrogen atoms within the inhibitor's structure. nih.gov Molecular dynamics simulations further elucidate how this binding can disturb ligand delivery tunnels and hinder the movement of the natural substrate, tryptophan, and the product, kynurenine (B1673888), thereby inhibiting enzyme function. nih.gov These simulations highlight the importance of residues like L234 and R231 in the catalytic activity of IDO1 and how their interaction with the inhibitor can induce conformational changes that block the active site. nih.gov

Cellular Pathway Perturbation Studies (In vitro, mechanistic focus)

Beyond direct target binding, it is essential to understand how a compound affects the complex network of cellular pathways. In vitro studies using cell cultures are fundamental to elucidating these mechanisms.

Exposing cells to a compound can alter the transcription levels of numerous genes. Gene expression profiling, often conducted using techniques like quantitative real-time PCR, microarrays, or RNA-sequencing, provides a global view of these changes. nih.gov For example, studies on cellular responses to various stressors often measure the messenger RNA (mRNA) levels of specific gene families, such as heat shock proteins (HSPs), to understand the cellular stress response. nih.gov This type of analysis can reveal which cellular pathways are activated or suppressed by the compound. Such approaches can be used to create a "gene set" that predicts a specific biological response or effect, which can then be correlated with different cellular states, such as immune stress or suppression. nih.gov

Compounds can modulate intracellular signaling cascades that govern cell processes like proliferation, inflammation, and survival. The N'-hydroxybenzenecarboximidamide scaffold is found in inhibitors of IDO1, an enzyme that plays a critical role in the kynurenine pathway of tryptophan metabolism. nih.govfrontiersin.org By inhibiting IDO1, these compounds prevent the depletion of tryptophan and the production of kynurenine, which are key events in creating an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov This inhibition effectively enhances T-cell function and is a strategy in cancer immunotherapy. nih.gov The investigation of these compounds, therefore, focuses on their ability to modulate immune signaling pathways by preventing the metabolic changes induced by IDO1. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) of this compound Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nih.govnih.gov For the N'-hydroxybenzenecarboximidamide scaffold, SAR studies explore how modifications to the phenyl ring, the alkoxy group (such as the hexoxy group), and the core amidoxime (B1450833) moiety impact potency and selectivity against targets like IDO1. acs.org

Systematic modifications are made to a lead compound, and the resulting derivatives are tested for their biological activity (e.g., IC₅₀ values for enzyme inhibition). The goal is to identify which parts of the molecule are essential for activity and which can be modified to improve properties. For example, in other classes of enzyme inhibitors, moving from a simple hydroxyl group to a larger methoxy (B1213986) group, or altering substituent positions on a benzene (B151609) ring, can dramatically change potency and selectivity. nih.gov

Below is an illustrative data table showing how SAR data for a series of hypothetical derivatives might be presented.

| Compound ID | R Group (Modification on Phenyl Ring) | Target IC₅₀ (nM) |

| I | 4-Hexoxy | 50 |

| II | 4-Pentoxy | 75 |

| III | 4-Butoxy | 120 |

| IV | 4-Methoxy | 500 |

| V | 3-Hexoxy | 250 |

| VI | H | >10000 |

This table is for illustrative purposes and does not represent actual experimental data.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. nih.gov SAR studies help to define this pharmacophore. nih.gov For inhibitors based on the N'-hydroxybenzenecarboximidamide scaffold, key pharmacophoric features often include:

A Heme-Coordinating Group: The N'-hydroxycarboximidamide (amidoxime) moiety itself is critical, as its nitrogen and oxygen atoms can directly coordinate with the iron atom in the heme cofactor of enzymes like IDO1. nih.gov

Aromatic/Hydrophobic Regions: The substituted phenyl ring provides a scaffold that fits into the hydrophobic active site of the target protein. The nature and position of substituents, like the 4-hexoxy group, are crucial for optimizing these hydrophobic interactions. researchgate.net

Hydrogen Bond Donors and Acceptors: Specific atoms on the scaffold can form hydrogen bonds with amino acid residues in the active site, contributing to binding affinity and stability. researchgate.net

The process of identifying these elements involves comparing the structures of active and inactive molecules to pinpoint the indispensable features. nih.gov This knowledge is then used to design new molecules with improved potency and selectivity. nih.gov

Mapping Structure to Biological Interaction Profiles

The biological activity of N'-hydroxybenzenecarboximidamide derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The core structure, featuring a carboximidamide group (=NOH) attached to a benzene ring, serves as a versatile scaffold for developing therapeutic agents. Alterations to this scaffold, particularly at the para position of the phenyl ring with various alkoxy groups, have been a key area of investigation to modulate potency and selectivity.

Research into compounds structurally related to the N'-hydroxybenzenecarboximidamide scaffold, such as benzamide and hydroxamic acid derivatives, has demonstrated that modifications to the core structure can lead to varied biological activities, including antitumor and enzyme-inhibiting properties. nih.govnih.govnih.gov

Influence of Alkoxy Chain Length

The length and nature of the alkoxy group at the C-4 position of the benzene ring are critical determinants of biological activity. While direct studies on a hexoxy- group are scarce, research on similar N-alkoxyphenyl derivatives provides valuable insights. For instance, in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the length and branching of the alkoxy chain were shown to impact antibacterial and antimycobacterial activities. cit.ieresearchgate.netmdpi.com Generally, an increase in the lipophilicity through the elongation of the alkyl chain can enhance cell membrane permeability, potentially leading to increased intracellular concentrations and greater efficacy. However, an excessively long chain might lead to a decrease in solubility and bioavailability, illustrating the need for a balanced lipophilicity.

Role of the N'-Hydroxybenzenecarboximidamide Moiety

The N'-hydroxybenzenecarboximidamide functional group is a key pharmacophore in many biologically active compounds. It is known to act as a zinc-binding group, which is crucial for the inhibition of certain enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.gov The ability of the hydroxamic acid moiety to chelate with the zinc ion in the active site of these enzymes is a fundamental aspect of their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

The exploration of SAR in related scaffolds provides a framework for understanding the potential biological profile of this compound. For example, in the development of novel c-Met kinase inhibitors based on a 4-phenoxypyridine (B1584201) scaffold, it was found that electron-withdrawing groups on the terminal phenyl rings were beneficial for improving antitumor activities. nih.gov This suggests that the electronic properties of the substituents on the benzene ring of the N'-hydroxybenzenecarboximidamide scaffold could similarly modulate its activity.

The following table summarizes the structure-activity relationships observed in various studies on related scaffolds, which can be extrapolated to predict the behavior of this compound.

| Scaffold/Derivative | Modification | Observed Biological Interaction | Reference(s) |

| N-Substituted Benzamide Derivatives | 2-substituent on the phenyl ring and heteroatoms of amide | Critical for anti-proliferative activity | nih.gov |

| N-Substituted Benzamide Derivatives | Chlorine atom or nitro-group on the benzene ring | Decreased anti-proliferative activity | nih.gov |

| N-hydroxybutanamide derivatives | Iodoaniline derivative | Inhibition of MMP-2, MMP-9, and MMP-14 | nih.gov |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | Electron-withdrawing groups on terminal phenyl rings | Beneficial for improving antitumor activities | nih.gov |

| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Increasing bulkiness/molar volume of the alkoxy chain | Influences antibacterial and antimycobacterial activity | researchgate.net |

These findings collectively suggest that the 4-hexoxy group in this compound likely enhances the lipophilicity of the molecule, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The presence of the N'-hydroxybenzenecarboximidamide moiety suggests a potential for enzyme inhibition, particularly metalloenzymes. However, without direct experimental data, these remain well-founded hypotheses based on the established principles of medicinal chemistry and the study of analogous compounds.

Advanced Applications and Future Research Directions for 4 Hexoxy N Hydroxybenzenecarboximidamide

Development of Research Probes and Chemical Tools

The development of chemical probes is essential for dissecting complex biological processes. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The structure of 4-hexoxy-N'-hydroxybenzenecarboximidamide provides a versatile template for creating such tools.

Key modifications to the parent structure can convert it into a research probe. For instance, the terminal end of the hexoxy chain or positions on the benzene (B151609) ring could be functionalized with reporter groups. These groups can include:

Fluorophores: For visualizing the molecule's distribution in living cells via fluorescence microscopy. researchgate.net

Photoaffinity Labels: To covalently link the probe to its biological target upon photoactivation, enabling target identification. nih.gov

Biotin Tags: For affinity purification of the target protein and its binding partners.

The hexoxy group itself is a critical feature, as its length and lipophilic nature can be tuned to optimize cell membrane permeability and target engagement. A minimally invasive probe could be developed to identify interacting proteins within complex biological samples like cell lysates. nih.gov The N'-hydroxyimidamide group, with its potential for metal chelation and hydrogen bonding, is likely to be a key determinant of target binding specificity.

| Modification Site | Attached Group | Application | Rationale |

|---|---|---|---|

| Hexoxy Chain Terminus | Fluorescent Dye (e.g., Fluorescein) | Cellular Imaging | Allows for visualization of probe localization and target engagement in live cells. researchgate.net |

| Phenyl Ring | Azide or Alkyne Group | Click Chemistry Handle | Enables covalent attachment of various reporter tags post-target binding for pull-down experiments. |

| N'-hydroxyimidamide | Photo-reactive Group (e.g., Diazirine) | Target Identification | Forms a covalent bond with the target protein upon UV light exposure for subsequent identification. nih.gov |

Scaffold Diversification for Novel Biological Hypotheses

Scaffold diversification is a cornerstone of medicinal chemistry, where a core molecular structure is systematically modified to explore structure-activity relationships (SAR) and discover new biological activities. The this compound scaffold is an excellent candidate for such exploration. By creating a library of analogs, researchers can test hypotheses about the structural requirements for a desired biological effect, such as inhibiting a particular enzyme or disrupting a protein-protein interaction. nih.govnih.gov

Diversification can be pursued at three main positions:

The Alkoxy Chain: Varying the length and branching of the alkyl chain (e.g., from methoxy (B1213986) to dodecyloxy) can modulate lipophilicity, which influences solubility, membrane permeability, and binding affinity. nih.gov

The Phenyl Ring: Introducing different substituents (e.g., halogens, cyano groups, or nitro groups) can alter the electronic properties and steric profile of the molecule, leading to changes in target selectivity and potency. rsc.org

The Imidamide Group: Modifications to the N'-hydroxy group or replacement of the imidamide with bioisosteres could refine binding interactions and improve metabolic stability.

This systematic approach allows for the generation of compounds that can be used to test new biological hypotheses. For example, if a particular analog shows selective activity against a cancer cell line, this could lead to the hypothesis that its specific target is a key vulnerability in that type of cancer. nih.gov

| Modification | Example Derivative | Biological Hypothesis to Test | Rationale |

|---|---|---|---|

| Vary Alkoxy Chain | 4-Ethoxy-N'-hydroxybenzenecarboximidamide | Increased hydrophilicity improves activity against cytosolic targets. | Shorter chains decrease lipophilicity, potentially altering cellular distribution. |

| Substitute Phenyl Ring | 3-Chloro-4-hexoxy-N'-hydroxybenzenecarboximidamide | Halogen bond formation enhances binding affinity to a specific protein pocket. | Electron-withdrawing groups can alter binding modes and metabolic stability. mdpi.com |

| Modify Imidamide Core | 4-Hexoxy-N'-methoxybenzenecarboximidamide | Blocking the hydroxyl group prevents metal chelation but retains key hydrogen bond interactions. | This modification tests the importance of the N'-OH group for the observed biological effect. |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that uses automation to rapidly test large numbers of chemical compounds for a specific biological activity. creative-bioarray.com A library of compounds based on the this compound scaffold would be well-suited for HTS campaigns. technologynetworks.com The process involves several stages where this compound class could be integrated:

Library Design: A diverse library of imidamide derivatives would be synthesized, incorporating variations as described in the scaffold diversification section.

Assay Development: Both biochemical and cell-based assays can be employed. nih.gov For example, a biochemical assay could screen the library for inhibitors of a specific enzyme, while a cell-based assay could identify compounds that induce a desired phenotype, such as cancer cell death. nih.gov

Primary and Secondary Screening: The library is screened at a single concentration to identify initial "hits." These hits are then re-tested in dose-response experiments (secondary screening) to confirm their activity and determine potency. creative-bioarray.com

The structural features of this compound make it amenable to various HTS detection technologies, including fluorescence-based assays and mass spectrometry. technologynetworks.comnih.gov Successful HTS campaigns can rapidly identify promising lead compounds for further optimization. springernature.com

Emerging Methodologies in the Study of Imidamide Compounds

Advances in chemical synthesis and analysis are constantly providing new ways to study compounds like this compound. Traditional methods for forming the core amide or imidamide bond often require harsh conditions or expensive reagents. researchgate.net

Emerging synthetic strategies offer milder and more efficient alternatives:

Photocatalysis and Electrochemistry: These methods use light or electricity to drive chemical reactions, often under mild conditions, allowing for the synthesis of complex molecules that are inaccessible through traditional means. researchgate.net

Enzymatic Synthesis: Using enzymes as catalysts can provide high selectivity and reduce the environmental impact of chemical synthesis.

Flow Chemistry: Performing reactions in continuous flow reactors rather than in batches can improve safety, efficiency, and scalability. researchgate.net

In addition to synthesis, new analytical techniques are crucial. For example, cryo-electron microscopy (Cryo-EM) can be used to determine the high-resolution structure of a compound bound to its protein target, providing invaluable insights for structure-based drug design.

Addressing Research Gaps and Future Perspectives in Imidamide Chemistry

While the imidamide scaffold holds promise, several research gaps need to be addressed to fully realize its potential. For this compound and related compounds, key gaps include:

Undefined Biological Targets: The specific proteins or pathways that this class of compounds interacts with are largely unknown. Target identification studies are a critical next step.

Mechanism of Action: Even when a target is identified, the precise molecular mechanism by which the compound exerts its effect needs to be elucidated.

Pharmacokinetic Profiles: There is limited information on how these compounds are absorbed, distributed, metabolized, and excreted (ADME) in biological systems.

Future research should focus on filling these gaps. A multidisciplinary approach combining synthetic chemistry, chemical biology, and computational modeling will be essential. The use of nanotechnology could provide novel delivery systems to improve the stability and targeting of these compounds. nih.gov Ultimately, a deeper understanding of the fundamental chemistry and biology of the N'-hydroxybenzenecarboximidamide scaffold will unlock its full potential for developing new therapeutics and research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.